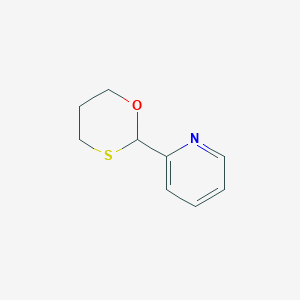

2-(1,3-oxathian-2-yl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(1,3-oxathian-2-yl)pyridine is a heterocyclic compound that features a pyridine ring fused with an oxathiane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-oxathian-2-yl)pyridine typically involves the reaction of pyridine derivatives with oxathiane precursors. One common method includes the cyclization of pyridine-2-thiol with 1,3-dihaloalkanes under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety .

Analyse Chemischer Reaktionen

Chemical Reactions

The compound participates in diverse transformations, leveraging its heterocyclic structure:

Oxidation Reactions

-

Formation of Sulfoxides/Sulfones : Oxidizing agents like m-chloroperbenzoic acid (mCPBA) oxidize the sulfur atom in the oxathiane ring to yield sulfoxides or sulfones.

-

Mechanism : The sulfur center undergoes electrophilic attack, leading to the formation of oxidized derivatives.

Substitution Reactions

-

Halogens as Reactants : Halogens (e.g., Cl₂, Br₂) substitute aromatic protons in the pyridine ring, forming halogenated derivatives.

Cyclocondensation

-

Alkyne Annulation : The compound’s pyridine ring can form via cyclocondensation of alkynes and benzamides under basic conditions (e.g., KOtBu in DMSO) .

Structural and Spectroscopic Analysis

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁NOS |

| Molecular Weight | 181.26 g/mol |

| InChI | InChI=1S/C9H11NOS/c1-3… |

| Canonical SMILES | C1COC(SC1)C2=CN=CC=C2 |

| NMR Data (¹H) | δ 5.80 (s, 1 H), 7.04–8.41 (aromatic protons) |

Crystallographic Features

-

Chair Conformation : The oxathiane ring adopts a chair-like structure, with sulfur positioned near the pyridine’s nitrogen atom .

-

Hydrogen Bonding : Intermolecular C—H⋯N hydrogen bonds stabilize dimers in the solid state .

Research Highlights

-

Dimerization Behavior : The compound forms centrosymmetric dimers via weak C—H⋯N hydrogen bonds, influencing its photophysical properties .

-

Reactivity Trends : Electron-donating substituents on aromatic alkynes enhance reactivity in annulation reactions, while halogen-substituted alkynes show lower yields .

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Synthesis and Reactivity

2-(1,3-oxathian-2-yl)pyridine serves as a versatile building block in organic synthesis. Its reactivity allows it to participate in various chemical transformations:

- Oxidation : It can be oxidized to form sulfoxides and sulfones, which are valuable intermediates in organic synthesis.

- Reduction : The compound can be reduced to yield thioethers.

- Substitution Reactions : It facilitates the formation of various substituted pyridine derivatives, expanding the library of available compounds for further research.

Table 1: Chemical Transformations of this compound

| Transformation Type | Products Formed |

|---|---|

| Oxidation | Sulfoxides, Sulfones |

| Reduction | Thioethers |

| Substitution | Substituted Pyridine Derivatives |

Biological Applications

Bioactivity

The compound has been investigated for its potential bioactive properties. Research indicates that this compound exhibits antimicrobial and anticancer activities. Its mechanism of action often involves inhibition of specific enzymes or interaction with molecular targets relevant to disease pathways .

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines. The compounds were found to inhibit tumor growth by targeting PIM1 kinase and tubulin polymerization pathways .

Medicinal Applications

Therapeutic Potential

The medicinal chemistry of this compound has been explored extensively:

- Anti-inflammatory Properties : Compounds derived from this structure have shown promise in reducing inflammation markers in vitro.

- Antiviral Activity : Some derivatives have been evaluated for their ability to inhibit viral replication, suggesting potential use in antiviral therapies .

Material Science Applications

Advanced Materials Development

In material science, this compound is utilized in the synthesis of advanced materials such as polymers and liquid crystals. Its unique structural features contribute to the development of materials with tailored properties for electronic applications .

Wirkmechanismus

The mechanism of action of 2-(1,3-oxathian-2-yl)pyridine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The oxathiane ring can undergo oxidation, leading to the formation of reactive intermediates that can further interact with biological molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(Pyrid-2-yl)pyrimidine: Similar in structure but contains a pyrimidine ring instead of an oxathiane ring.

2-(Pyrid-2-yl)imidazole: Contains an imidazole ring, offering different electronic properties.

2-(Pyrid-2-yl)thiazole: Features a thiazole ring, which can influence its reactivity and biological activity.

Uniqueness

2-(1,3-oxathian-2-yl)pyridine is unique due to the presence of the oxathiane ring, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with biological targets and offers potential advantages in drug development and material science .

Eigenschaften

Molekularformel |

C9H11NOS |

|---|---|

Molekulargewicht |

181.26 g/mol |

IUPAC-Name |

2-(1,3-oxathian-2-yl)pyridine |

InChI |

InChI=1S/C9H11NOS/c1-2-5-10-8(4-1)9-11-6-3-7-12-9/h1-2,4-5,9H,3,6-7H2 |

InChI-Schlüssel |

OEIGCLVGNFSWBZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1COC(SC1)C2=CC=CC=N2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.